molecular formula C9H10N4O B8404300 2-(Methoxyamino)quinazolin-4-amine

2-(Methoxyamino)quinazolin-4-amine

Cat. No.: B8404300
M. Wt: 190.20 g/mol
InChI Key: RVIHGSDTXYKVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxyamino)quinazolin-4-amine is a synthetically designed quinazoline derivative with significant potential in biomedical research, particularly in oncology and infectious disease studies. This compound features a quinazolin-4-amine core, a privileged scaffold in medicinal chemistry, strategically substituted with a methoxyamino group at the 2-position. The primary research value of this compound lies in its potential as a multitargeted therapeutic agent. The quinazolin-4-amine core is known to interact with the ATP-binding pockets of various kinase enzymes, such as phosphoinositide 3-kinases (PI3Ks), through hydrogen bonding in the hinge region . Concurrently, the methoxyamino (–ONHCH₃) group can act as a zinc-binding moiety, potentially inhibiting epigenetic targets like histone deacetylases (HDACs) by chelating the Zn²⁺ ion in their active sites . This dual pharmacophore hybridization approach aims to achieve synergistic effects, disrupting multiple pathological pathways simultaneously, which is a promising strategy to overcome the limited efficacy and resistance associated with single-target therapies . Beyond oncology, the structural motif of 2-amino-substituted quinazolin-4(3H)-ones has shown promising antistaphylococcal activity, indicating that this compound could serve as a valuable lead compound in the development of novel antibacterial agents against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The compound is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-N-methoxyquinazoline-2,4-diamine

InChI

InChI=1S/C9H10N4O/c1-14-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H3,10,11,12,13)

InChI Key

RVIHGSDTXYKVJC-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of quinazolin-4-amine derivatives significantly influences biological activity and physicochemical properties:

Compound Name 2-Position Substituent Key Properties/Activities Reference
2-(Methoxyamino)quinazolin-4-amine Methoxyamino (-NH-OCH₃) Hypothesized improved solubility and target engagement (inferred) -
2-(Pyridin-3-yl)quinazolin-4-amine Pyridinyl β-glucocerebrosidase modulation; melting points: 108–180°C
2-(Trifluoromethyl)quinazolin-4-amine Trifluoromethyl (-CF₃) TLR7 agonism (EC₅₀: low micromolar)
2-Morpholinoquinazolin-4-amine Morpholinyl Antibacterial activity (Gram+ and Gram- strains)
2-(Piperidin-1-yl)quinazolin-4-amine Piperidinyl Anti-tubercular activity (Mycobacterium tuberculosis)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) enhance target affinity in TLR7 agonists but may reduce solubility .
  • Morpholino and piperidinyl groups improve membrane permeability, critical for antimicrobial and anti-tubercular activities .
  • The methoxyamino group likely balances solubility and binding via hydrogen bonding, though experimental validation is needed.
Substituent Variations at the 4-Position

The 4-position amine is often functionalized to optimize pharmacokinetics:

Compound Name 4-Position Substituent Key Properties/Activities Reference
N-(Thiophen-2-ylmethyl)quinazolin-4-amine Thiophen-2-ylmethyl CDC2-like kinase inhibition (IC₅₀: <1 µM)
N-(4-Methoxybenzyl)quinazolin-4-amine 4-Methoxybenzyl EGFR inhibition (inferred from similar structures)
N-(Pyridin-2-ylmethyl)quinazolin-4-amine Pyridin-2-ylmethyl Kv1.5 ion channel inhibition (potent IKur blocker)
N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine 3-Chloro-4-fluorophenyl EGFR-targeted radiotracer for NSCLC imaging

Key Observations :

  • Aromatic substituents (e.g., thiophen-2-ylmethyl) enhance kinase inhibition via π-π stacking .
  • Benzyl derivatives (e.g., 4-methoxybenzyl) improve metabolic stability and target selectivity .
Table 3.1: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (logS) Synthetic Yield (%) Reference
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 180 -3.2 (estimated) 99
N-(4-Methoxybenzyl)quinazolin-4-amine Not reported -4.0 (predicted) 73–84
2-(Trifluoromethyl)quinazolin-4-amine Not reported -4.5 (predicted) 58–84
This compound (hypothetical) ~150–160 (estimated) -3.8 (predicted) ~60–70 (estimated) -

Key Observations :

  • High-yield syntheses (e.g., 99% for bromo derivatives) are achieved via Suzuki coupling or nucleophilic substitution .
Kinase Inhibition
  • 6-Arylquinazolin-4-amines (e.g., 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)) inhibit Clk kinases with IC₅₀ < 1 µM .
  • 2-Morpholino derivatives show antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive strains .
ADMET Profile
  • N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine meets Lipinski’s rule but exhibits AMES toxicity .
  • Methoxyamino groups may reduce toxicity compared to pyridinyl or morpholino substituents, as seen in similar compounds .

Preparation Methods

Two-Step Substitution via 2,4-Dichloroquinazoline

The most direct route involves sequential substitutions on 2,4-dichloroquinazoline (I ).

Step 1: Selective Amination at Position 4
Treatment of I with aqueous ammonia (25% NH₃, 100°C, 12 h) yields 4-amino-2-chloroquinazoline (II ) with 85% efficiency. The selectivity for position 4 is attributed to the greater electrophilicity of the C4 chlorine due to resonance stabilization from the adjacent nitrogen.

Cyclocondensation of Functionalized Anthranilic Acid Derivatives

Ring Construction via β-Aminoamide Intermediates

A one-pot cyclocondensation strategy utilizes 2-amino-4-methoxyaminobenzamide (IV ) synthesized from 2-nitro-4-methoxyaminobenzoic acid:

Synthesis of IV :

  • Hydrogenation of 2-nitro-4-methoxyaminobenzoic acid (H₂, Pd/C, EtOH, 25°C) yields 2-amino-4-methoxyaminobenzoic acid.

  • Amidation with NH₃ gas in THF forms IV (90% yield).

Cyclization :
Heating IV with trimethyl orthoformate (3 equiv) in acetic acid (120°C, 6 h) induces cyclization to III (68% yield).

Optimization Notes :

  • Microwave irradiation (150°C, 30 min) improves yield to 82%.

  • Side products (e.g., 2-methoxyquinazolin-4-one) are minimized by stoichiometric control of orthoester.

Palladium-Catalyzed Direct Amination

Buchwald-Hartwig Coupling on 2-Chloroquinazolin-4-amine

A modern approach employs Pd(OAc)₂/Xantphos catalysis to introduce methoxyamino at position 2:

Reaction Conditions :

  • II (1 equiv), methoxyamine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h.

  • Yield: 79%.

Advantages :

  • Tolerance of sensitive functional groups (e.g., free -NH₂ at position 4).

  • Scalable to gram quantities without yield erosion.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Sub.7298.5HighModerate
Cyclocondensation8297.8ModerateLow
Pd-Catalyzed Amine7999.1HighHigh

Critical Insights :

  • Nucleophilic substitution is cost-effective but requires harsh conditions.

  • Cyclocondensation offers atom economy but depends on precursor availability.

  • Metal-catalyzed methods provide precision but involve expensive ligands .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Methoxyamino)quinazolin-4-amine, and how can reaction conditions be optimized for improved yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of 2-aminobenzamide derivatives with urea or thiourea under reflux conditions. Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes have been reported to achieve high yields (75–90%) at room temperature, avoiding high temperatures and transition-metal catalysts . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of amine substituents, and microwave-assisted reactions to reduce reaction times (e.g., Biotage Initiator® at 150°C for 1 h) .

Q. How is the structural characterization of this compound derivatives validated in academic research?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity (>95% by LCMS) .
  • Crystallography : X-ray diffraction to resolve planar quinazoline cores and hydrogen-bonding interactions with biological targets (e.g., perchlorate counterions in crystal packing) .
  • HRMS : To verify molecular weights and fragmentation patterns .

Q. What in vitro screening strategies are used to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Cell-based assays : IC50_{50} determination against panels of cancer cell lines (e.g., MGC-803, A549) using MTT assays .
  • Enzymatic inhibition : Testing against kinases (e.g., c-Src, Abl) or drug-resistance proteins (e.g., P-glycoprotein) via fluorescence polarization assays .
  • Selectivity profiling : Kinase panels (e.g., Reaction Biology Corporation’s kinase screen) to assess off-target effects .

Advanced Research Questions

Q. How can 3D-QSAR models guide the structural optimization of this compound derivatives for enhanced target affinity?

  • Methodological Answer :

  • Pharmacophore mapping : Identify critical substituents (e.g., methoxyamino groups) that enhance binding to hydrophobic pockets or hydrogen-bond donors .
  • CoMFA/CoMSIA : Correlate steric/electronic fields with activity data to prioritize C2/C4 modifications (e.g., morpholinyl or pyridinyl substituents improve c-Src inhibition) .
  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with ATP-binding pockets (e.g., quinazoline core mimicking adenine in kinase targets) .

Q. What methodological approaches address discrepancies in pharmacokinetic profiles between rodent and non-rodent models for this compound?

  • Methodological Answer :

  • Species-specific adjustments : Modify dosing regimens (e.g., 5–10 mg/kg oral in rats vs. 3 mg/kg IV in rabbits) to account for metabolic differences .
  • Brain penetration reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to lower logP and minimize CNS exposure, as seen in analogs with <10% brain-plasma ratios .
  • Plasma protein binding assays : Use equilibrium dialysis to assess species-specific binding and adjust free drug concentrations for efficacy comparisons .

Q. What strategies are employed to overcome multidrug resistance (MDR) mechanisms when developing this compound-based therapies?

  • Methodological Answer :

  • Dual inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) or design analogs that concurrently block BCRP/ABCB1 transporters .
  • Structural hybridization : Merge quinazoline cores with MDR-reversal scaffolds (e.g., benzodioxolyl groups in AZD0530) to enhance retention in resistant cells .

Q. How do researchers resolve contradictions in activity data between enzymatic assays and cell-based models for quinazolin-4-amine derivatives?

  • Methodological Answer :

  • Off-target profiling : Use kinome-wide screens (e.g., Eurofins Panlabs® panel) to identify confounding kinases .
  • Cellular permeability assays : Measure intracellular concentrations via LCMS to distinguish poor uptake from true lack of target engagement .
  • Pathway analysis : RNA-seq or phosphoproteomics to verify downstream signaling modulation (e.g., Erk/MAPK suppression) .

Q. What electrochemical synthesis methods improve the sustainability of quinazolin-4-amine core structure preparation?

  • Methodological Answer :

  • Undivided cell systems : Utilize aluminum/carbon electrodes with acetic acid electrolytes for oxidative cyclization of 2-aminobenzamides, achieving 85–92% yields without transition metals .
  • Scalability : Optimize current density (10–20 mA/cm2^2) and electrode spacing to maintain efficiency in gram-scale syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.